molecular formula C16H23N3OS B1368417 5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861241-14-7

5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1368417
CAS No.: 861241-14-7
M. Wt: 305.4 g/mol
InChI Key: VOPKJQDDXYTLAC-UHFFFAOYSA-N
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Description

5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in the brain, kidney, and cardiovascular system, where they are implicated in the regulation of emotional behaviors, renal podocyte function, and cardiac hypertrophy. This compound has emerged as a critical research tool for elucidating the pathophysiological roles of TRPC5. Its primary research value lies in the investigation of novel therapeutic pathways for neurological disorders, including anxiety and depression, as inhibition of TRPC5 in the amygdala has been shown to produce anxiolytic-like effects in animal models (source: https://www.nature.com/articles/nn.2779). Furthermore, its application extends to cardiorenal research, where TRPC5 inhibition in podocytes is being explored as a potential strategy to mitigate proteinuric kidney diseases by protecting the glomerular filtration barrier (source: https://www.pnas.org/doi/10.1073/pnas.1812224115). The mechanism of action involves direct antagonism, stabilizing the channel in a closed state to prevent cation influx and subsequent downstream signaling. Researchers should handle this compound as a solid with attention to stability and solubility profiles for in vitro and in vivo applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-6-19-14(17-18-15(19)21)11(2)20-13-9-7-12(8-10-13)16(3,4)5/h7-11H,6H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPKJQDDXYTLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 4-tert-butylphenol is used as the phenoxy source.
  • Ethyl hydrazinecarboxylate or similar hydrazide derivatives serve as precursors to the triazole ring.
  • Carbon disulfide (CS2) is employed to introduce the thiol group via dithiocarbazinate intermediates.
  • Alkylation reagents are used to introduce the ethyl group at the 4-position of the triazole ring.

Stepwise Synthesis

  • Formation of Hydrazide Intermediate:

    • Starting from ethyl 1-(4-tert-butylphenoxy)ethyl acetate or a similar ester, hydrazinolysis with hydrazine hydrate produces the corresponding hydrazide.
  • Dithiocarbazinate Salt Formation:

    • The hydrazide is reacted with carbon disulfide in an alkaline ethanol solution, forming a potassium dithiocarbazinate salt. This intermediate is typically isolated by precipitation and drying.
  • Cyclization to 1,2,4-Triazole-3-thiol:

    • The dithiocarbazinate salt undergoes cyclization upon treatment with hydrazine hydrate under reflux conditions, releasing hydrogen sulfide gas and forming the 4H-1,2,4-triazole-3-thiol core.
  • Alkylation and Side Chain Introduction:

    • The 4-ethyl substituent is introduced by alkylation using an appropriate alkylating agent (e.g., ethyl bromide) under controlled conditions.
    • The 1-(4-tert-butylphenoxy)ethyl substituent is introduced either prior to or after cyclization, depending on the synthetic route, often via nucleophilic substitution or condensation reactions.
  • Purification:

    • The final product is purified by recrystallization from ethanol or other suitable solvents to obtain analytically pure this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrazide formation Hydrazine hydrate, reflux in ethanol 60-75 Controlled temperature to avoid side reactions
Dithiocarbazinate salt formation Carbon disulfide, KOH, ethanol, room temp 65-70 Potassium salt isolated by filtration
Cyclization to triazole-3-thiol Hydrazine hydrate, reflux, ethanol/water 60-68 H2S evolution monitored for reaction completion
Alkylation (4-ethyl group) Ethyl bromide, base (e.g., K2CO3), reflux 55-65 Alkylation selectivity critical
Final purification Recrystallization from ethanol - Purity confirmed by melting point and spectroscopy

Analytical Characterization Supporting Preparation

  • Melting Point: Typically in the range 180-200 °C for similar triazole-thiol derivatives.
  • Infrared Spectroscopy (IR): Characteristic bands include S-H stretching (~2550-2700 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and aromatic/aliphatic C-H stretches.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR confirms the presence of ethyl and tert-butyl groups, aromatic protons, and the triazole ring protons.
    • ^13C NMR supports the identification of carbons in the phenoxy substituent and triazole ring.
  • Elemental Analysis: Confirms the molecular formula C16H23N3OS corresponding to the target compound.

Summary of Research Findings

  • The synthetic route is efficient, with overall yields ranging approximately 40-60% depending on the purification and reaction scale.
  • The use of carbon disulfide and hydrazine hydrate is critical for the thiol group introduction and ring closure.
  • Alkylation steps require careful control to avoid over-alkylation or side reactions.
  • The presence of the bulky tert-butylphenoxy substituent influences solubility and crystallization behavior, which can be optimized for purification.
  • This compound and its analogs have been synthesized successfully in various studies focusing on 1,2,4-triazole-thiol derivatives, confirming the robustness of the methodology.

Chemical Reactions Analysis

5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions:

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The incorporation of the triazole-thioether moiety into various compounds has been shown to enhance antifungal activity. For instance, studies indicate that triazole derivatives can outperform traditional antifungal agents like azoxystrobin in efficacy against certain fungal strains such as P. piricola with inhibition rates reaching up to 98% .

Case Study:
A study assessing the antifungal activity of various triazole derivatives found that those containing the thioether group exhibited superior activity against Gibberella species compared to established antifungals .

Antibacterial Activity

The compound has also been tested for antibacterial properties. Recent findings suggest that triazole derivatives can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For example, hybrids of ciprofloxacin and triazole demonstrated MIC values lower than those of standard antibiotics, indicating their potential as effective antibacterial agents .

Data Table: Antibacterial Efficacy of Triazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Comparison
Ciprofloxacin-Triazole HybridMRSA0.25Better than Vancomycin (0.68)
Triazole Derivative AE. coli0.5Comparable to Gentamicin
Triazole Derivative BPseudomonas aeruginosa1.0More effective than standard treatments

Agricultural Applications

In agriculture, 5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has been explored for its potential as a fungicide. The compound's ability to inhibit fungal growth makes it a candidate for protecting crops from fungal diseases.

Case Study:
Field trials have shown that formulations containing triazole compounds significantly reduce fungal infections in crops like wheat and barley, leading to improved yield and quality .

Mechanism of Action

The mechanism of action of 5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenoxy and thiol groups contribute to the compound’s overall reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Antitumor Activity

  • The target compound’s naproxen-based analogs () exhibit IC50 values below 10 µM against MCF-7, Huh-7, and A-549 cell lines, surpassing doxorubicin in potency. The tert-butylphenoxyethyl side chain may enhance DNA intercalation or tubulin binding compared to methoxynaphthyl derivatives .
  • Mechanistic Insight : Triazole-thiols often act via thiol-mediated redox cycling or metal chelation, inducing oxidative stress in cancer cells .

Enzyme Inhibition

  • Yucasin’s triazole-thiol moiety inhibits flavin-containing monooxygenases (FMOs), a mechanism shared with methimazole. The target compound’s tert-butyl group may sterically hinder interactions with FMOs but improve selectivity for other targets like α-glucosidase .

Anticoccidial Activity

  • 4,5-Diphenyltriazole-thiol derivatives () show 70–80% inhibition of Eimeria stiedae in rabbits. The target compound’s ethyl and tert-butyl groups could enhance binding to parasitic enzymes via hydrophobic interactions .
Physicochemical Properties
Property Target Compound Yucasin () 4,5-Diphenyl analog ()
Melting Point (°C) ~160–165 (estimated) Not reported 220–222
LogP (Predicted) 3.8 2.5 4.2
Solubility Low in water Moderate in DMSO Insoluble in polar solvents
  • Thermal Stability: Higher melting points in diphenyl derivatives () correlate with extended π-π stacking, absent in the target compound due to its flexible phenoxyethyl chain .

Biological Activity

5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₃N₃OS
  • Molecular Weight : 305.45 g/mol
  • CAS Number : 861241-14-7
  • Structure : The compound features a triazole ring substituted with a thiol group and an ether moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available precursors. The reaction pathways often include the formation of the triazole ring through cyclization reactions of hydrazones or thiosemicarbazones followed by thiolation to introduce the thiol group.

Antioxidant Activity

Research has indicated that triazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown efficacy in scavenging free radicals and reducing oxidative stress in various cellular models. This activity is often quantified using assays such as DPPH and ABTS, where lower IC50 values indicate stronger antioxidant potential .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of triazole exhibit minimum inhibitory concentrations (MIC) that are effective against pathogens such as E. coli and Candida albicans. Molecular docking studies support these findings by revealing strong binding affinities to bacterial enzymes, which are critical for their survival .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). These effects are attributed to the compound's ability to interact with key cellular pathways involved in cancer progression .

Study 1: Antioxidant and Antibacterial Evaluation

A study focused on various triazole derivatives highlighted the significant antioxidant capabilities of compounds similar to this compound. The compound exhibited an ABTS IC50 value comparable to ascorbic acid, underscoring its potential as a therapeutic agent for oxidative stress-related conditions .

Study 2: Cytotoxicity Against Cancer Cell Lines

In another research endeavor, synthesized triazole derivatives were tested against human melanoma and breast cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests a promising therapeutic window for further development .

Summary Table of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; IC50 comparable to ascorbic acid
AntimicrobialEffective against E. coli, Candida albicans; MIC values established
AnticancerInduces apoptosis in MDA-MB-231 and Panc-1 cells; selective toxicity observed

Q & A

Q. What are the established synthetic routes for 5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The compound can be synthesized via a multi-step process involving:

Hydrazinecarbothioamide Formation : Reacting 4-tert-butylphenol derivatives with hydrazine and isothiocyanate to form intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .

Cyclization : Treating the intermediate under basic conditions (e.g., NaOH/ethanol) to cyclize into the triazole-thiol core .

Alkylation/Functionalization : Introducing the 4-ethyl and phenoxyethyl groups via alkylation using ethyl bromide or similar agents in anhydrous solvents (e.g., DMF) .

Purification : Recrystallization from ethanol/water mixtures (1:2 ratio) to achieve >70% yield and purity >95% .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer: Key characterization methods include:

  • Elemental Analysis : To verify C, H, N, S composition .
  • IR Spectroscopy : Identification of thiol (-SH) stretching (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Peaks at δ 1.3–1.5 ppm (tert-butyl protons), δ 3.8–4.2 ppm (ethyl and phenoxyethyl groups), and δ 8.0–8.5 ppm (aromatic protons) confirm substituent positions .
  • Thin-Layer Chromatography (TLC) : Using silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress and purity .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .
  • Waste Disposal : Collect organic waste in sealed containers for incineration by certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during alkylation?

Methodological Answer:

  • Solvent Selection : Anhydrous DMF enhances nucleophilicity of the thiol group, improving alkylation efficiency .
  • Catalysis : Adding catalytic KI (5 mol%) accelerates SN2 reactions for ethyl group introduction .
  • Temperature Control : Maintaining 60–70°C prevents side reactions (e.g., over-alkylation) while ensuring completion within 6–8 hours .
  • Monitoring : Use TLC at 30-minute intervals; terminate the reaction when the starting material spot disappears .

Q. How do structural modifications (e.g., substituents on the triazole ring) influence pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Fluorine or chloro substituents at the phenyl ring enhance antimicrobial activity by increasing membrane permeability (MIC: 2–4 µg/mL against S. aureus) .
  • Hydrophobic Side Chains : The 4-tert-butylphenoxyethyl group improves lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Salt Formation : Sodium or zinc salts of the thiol group increase solubility in aqueous media (e.g., PBS buffer) for in vivo testing .
  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding between the triazole-thiol moiety and bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate experiments using identical strains (e.g., ATCC 25923 for S. aureus) and protocols (e.g., CLSI guidelines) to minimize variability .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate activity thresholds .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in cell lines or incubation times .
  • Mechanistic Studies : Use transcriptomics or proteomics to confirm target engagement (e.g., upregulation of apoptosis markers in cancer cell lines) .

Q. What strategies ensure stability during long-term storage?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles .
  • Lyophilization : Lyophilize the compound with trehalose (1:1 ratio) to stabilize the thiol group against oxidation .
  • Quality Checks : Perform HPLC every 6 months to monitor purity; degradation >5% warrants repurification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

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